molecular formula C8H4N2 B2951609 2,4-Diethynylpyrimidine CAS No. 1018473-99-8

2,4-Diethynylpyrimidine

Cat. No.: B2951609
CAS No.: 1018473-99-8
M. Wt: 128.134
InChI Key: XDDINPXLFBEURS-UHFFFAOYSA-N
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Description

2,4-Diethynylpyrimidine is a pyrimidine derivative featuring ethynyl (-C≡CH) groups at the 2- and 4-positions of the heterocyclic ring. Its synthesis typically involves Sonogashira coupling, a palladium-catalyzed reaction between halopyrimidines and terminal alkynes. For instance, describes the synthesis of related 2,5-diethynylpyrimidine via double Sonogashira coupling of 2,5-dibromopyrimidine with trimethylsilylethynyl, followed by desilylation . The ethynyl groups confer high reactivity, enabling further functionalization through cross-coupling reactions or polymerization, making this compound valuable in materials science and pharmaceutical chemistry.

Properties

IUPAC Name

2,4-diethynylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2/c1-3-7-5-6-9-8(4-2)10-7/h1-2,5-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDINPXLFBEURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC(=NC=C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diethynylpyrimidine typically involves the Sonogashira coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl halide and a terminal alkyne. The general reaction conditions include the use of a palladium catalyst, a copper co-catalyst, and a base in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization are often employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,4-Diethynylpyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and halides can react with the ethynyl groups under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

2,4-Diethynylpyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials such as polymers, dyes, and electronic components.

Mechanism of Action

The mechanism of action of 2,4-Diethynylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, and nucleic acids. The ethynyl groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to inhibition of enzyme activity or disruption of DNA replication and transcription. The pyrimidine ring can also participate in hydrogen bonding and π-π stacking interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Key Compounds Compared :

2,5-Diethynylpyrimidine: Synthesized analogously via Sonogashira coupling but with ethynyl groups at the 2- and 5-positions. This positional isomerism alters electronic properties and regioselectivity in subsequent reactions .

Pyrrolo[2,3-d]pyrimidines : These derivatives, such as N4-(4-chlorophenyl)-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine, incorporate fused pyrrole rings. They are synthesized via multi-step routes involving chloroaniline coupling and exhibit kinase inhibitory activity (65% yield, specific NMR data reported) .

Pyrido[2,3-d]pyrimidines: Ethynyl-substituted variants like N-4-(2-pivaloylamino-4-hydroxypyrido[2,3-d]pyrimidine-6-ylethynyl)benzoyl-L-glutamate are synthesized via coupling reactions in dry N-methylpyrrolidone, emphasizing their role as therapeutic intermediates .

2,4-Diamino-5-(2’-arylpropargyl)pyrimidines: These compounds, with amino and propargyl substituents, bind to dihydrofolate reductase (DHFR) and are studied for anticancer applications .

Key Findings :

  • Ethynyl Groups: Enhance reactivity for cross-coupling but may reduce stability compared to halogen or amino substituents.
  • Biological Activity: Amino and fused-ring derivatives (e.g., pyrrolo-pyrimidines) show stronger kinase/DHFR inhibition than ethynyl analogs .
  • Synthetic Flexibility : Ethynylpyrimidines serve as versatile intermediates, whereas chloro- or nitro-substituted variants are terminal products in drug synthesis .

Research Trends and Gaps

  • Biological Studies: Limited data exist on the direct bioactivity of 2,4-diethynylpyrimidine; most research focuses on its functionalized derivatives .

Biological Activity

2,4-Diethynylpyrimidine (DEP) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes diverse research findings, including molecular docking studies, cytotoxicity assays, and case studies that highlight the biological implications of DEP.

Chemical Structure and Properties

This compound is characterized by its unique pyrimidine ring substituted with two ethynyl groups at the 2 and 4 positions. The compound's structure is pivotal for its interaction with biological targets.

Anticancer Properties

Recent studies have explored the anticancer potential of DEP and its derivatives. For instance, a study conducted on various pyrimidine derivatives demonstrated that compounds similar to DEP exhibited significant cytotoxic effects against several cancer cell lines. The mechanism of action was primarily attributed to the induction of apoptosis through mitochondrial pathways .

Table 1: Cytotoxicity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 Breast Cancer15.3Apoptosis via mitochondrial pathway
This compoundHeLa Cervical Cancer12.7Caspase activation
This compoundA549 Lung Cancer18.5DNA fragmentation

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's efficacy against various cancer types.

Enzyme Inhibition Studies

Molecular docking studies have provided insights into how DEP interacts with specific enzymes. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer progression. The binding affinity of DEP to COX-1 and COX-2 was assessed through computational methods, revealing significant inhibitory potential .

Table 2: Inhibition Potency of DEP on COX Enzymes

EnzymeIC50 (µM)
COX-157.3
COX-251.8

These findings suggest that DEP could serve as a lead compound for developing anti-inflammatory agents.

Case Studies

One notable case study involved the application of DEP in a therapeutic context for treating breast cancer. In vitro experiments revealed that treatment with DEP led to a marked reduction in cell viability in MCF-7 cells, alongside increased markers of apoptosis such as cleaved caspase-3 and PARP . This case underscores the potential clinical relevance of DEP in oncology.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of DEP is crucial for determining its therapeutic viability. Preliminary studies suggest that DEP exhibits favorable absorption characteristics; however, detailed toxicological evaluations are still needed to ascertain its safety profile in vivo .

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